molecular formula C6H10N2O B8545827 N-Cyano-N-(propan-2-yl)acetamide CAS No. 88245-71-0

N-Cyano-N-(propan-2-yl)acetamide

Cat. No.: B8545827
CAS No.: 88245-71-0
M. Wt: 126.16 g/mol
InChI Key: OTNORGGPYAGZDF-UHFFFAOYSA-N
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Description

N-Cyano-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88245-71-0

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-cyano-N-propan-2-ylacetamide

InChI

InChI=1S/C6H10N2O/c1-5(2)8(4-7)6(3)9/h5H,1-3H3

InChI Key

OTNORGGPYAGZDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C#N)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

31.8 g (0.30 mol) of sodium acetylcyanamide are dissolved in 75 ml of dimethylformamide at 100° C., and 36.9 g (0.30 mol) of isopropyl bromide are added dropwise in the course of 11/2 hours. The mixture is allowed to afterreact at 100° C. for 3 hours, and then 200 ml of acetone are added and the NaBr which has precipitated is filtered off with suction (28.2 g=0.27 mol). The acetone is then removed on a rotary evaporator and the residue is distilled under a waterpump vacuum in order to isolate all the distillable constituents. Fractional distillation of this distillate over a spinning bank column give 14.3 g (37.8% of theory) of a product of boiling point 107° C./90 mbar which, according to gas chromatography, is a single product.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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